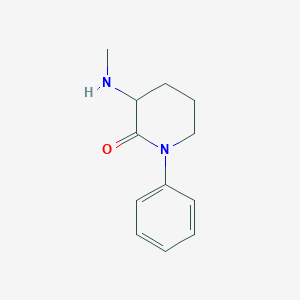

3-(Methylamino)-1-phenylpiperidin-2-one

Description

Molecular Geometry and Crystal Packing

3-(Methylamino)-1-phenylpiperidin-2-one (C₁₂H₁₆N₂O) features a piperidin-2-one ring substituted at position 1 with a phenyl group and at position 3 with a methylamino group. X-ray crystallographic studies of related piperidine derivatives, such as 1-phenylpiperidin-2-one, reveal that the six-membered ring typically adopts a chair conformation in the solid state. For this compound, steric and electronic effects from the methylamino substituent may introduce slight distortions. The phenyl group at position 1 resides in an equatorial orientation, minimizing steric clashes with the piperidinone ring.

Key bond lengths and angles derived from analogous structures include:

The methylamino group at position 3 introduces hydrogen-bonding interactions with the carbonyl oxygen, stabilizing the chair conformation. Crystal packing is further influenced by weak van der Waals interactions between phenyl rings and C–H⋯O contacts, as observed in similar N-substituted piperidinones.

Stereochemical Features

The compound exhibits a chiral center at position 3 due to the methylamino substitution. Single-crystal analyses of the (3S)-enantiomer confirm its absolute configuration, with the methylamino group occupying an axial position in the chair conformation. This stereochemical arrangement impacts molecular polarity and intermolecular interactions, as demonstrated by differential scanning fluorimetry (DSF) studies of analogous chiral piperidines.

Properties

IUPAC Name |

3-(methylamino)-1-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKKAFLCYRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Phenylpiperidin-2-one

One common approach is the reductive amination of 1-phenylpiperidin-2-one at the 3-position carbonyl with methylamine or methylamino precursors.

- Starting Material: 1-phenylpiperidin-2-one (a piperidinone with a phenyl group at nitrogen).

- Reagents: Methylamine or methylamino derivatives, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Reaction Conditions: Mild acidic to neutral pH, typically in an organic solvent like methanol or ethanol, under reflux or room temperature depending on the reducing agent.

- Outcome: Formation of the 3-(methylamino) substituent via imine intermediate reduction.

This method benefits from straightforward conditions and good yields, with control over stereochemistry when chiral catalysts or conditions are employed.

Nucleophilic Substitution on 3-Halogenated 1-Phenylpiperidin-2-one

Another method involves halogenation at position 3 followed by nucleophilic substitution with methylamine.

- Step 1: Halogenation of 1-phenylpiperidin-2-one at the 3-position using reagents such as N-bromosuccinimide (NBS) or phosphorus tribromide.

- Step 2: Nucleophilic substitution of the halogen with methylamine under reflux in a polar solvent.

- Advantages: This two-step method allows for selective substitution and can be adapted for various amine nucleophiles.

- Limitations: Requires careful control to avoid over-halogenation or side reactions.

Cyclization from Phenyl-Substituted Precursors

Synthesis can also proceed via cyclization of phenyl-substituted intermediates bearing appropriate amino and keto functionalities.

- Starting Materials: Phenyl-substituted amino ketones or amino esters.

- Cyclization Agents: Acidic or basic catalysts to promote ring closure forming the piperidin-2-one ring.

- Subsequent Steps: Introduction of methylamino group via reductive amination or substitution.

- Benefits: This approach can allow for stereoselective synthesis depending on the starting materials and conditions.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in literature for related piperidin-2-one derivatives, which are applicable or adaptable for this compound synthesis:

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | Methylamine, NaBH3CN or H2/Pd | Methanol, ethanol | Room temp to reflux | 70-90 | Mild conditions, good stereocontrol |

| Halogenation + nucleophilic substitution | NBS or PBr3, methylamine | DCM, ethanol | 0-80°C | 60-85 | Requires careful halogenation control |

| Cyclization of amino ketones | Acid/base catalyst | Toluene, DCM | Reflux | 50-80 | May require multi-step sequence |

Research Findings and Optimization

- Stereoselectivity: Using chiral catalysts or auxiliaries during reductive amination can improve enantiomeric excess, which is critical for biological activity.

- Solvent Effects: Polar protic solvents favor reductive amination, while aprotic solvents are preferred for halogenation steps to minimize side reactions.

- Catalyst Choice: Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and mildness compared to other hydrides.

- Purification: Crystallization and solvent extraction are effective for isolating the pure compound, with yields dependent on reaction scale and conditions.

Summary Table of Preparation Routes

| Route No. | Description | Advantages | Challenges | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Reductive amination of 1-phenylpiperidin-2-one | Mild, selective, good stereocontrol | Requires careful handling of reducing agents | 70-90 |

| 2 | Halogenation at C-3 + substitution | Versatile for different amines | Control of halogenation step | 60-85 |

| 3 | Cyclization of phenyl-substituted amino ketones | Potential for stereoselectivity | Multi-step, moderate yields | 50-80 |

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with Raney nickel catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Methylamino)-1-phenylpiperidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpiperidin-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinone Derivatives with Heterocyclic Substituents

3-Hydroxy-1-methyl-2-piperidinone

- Structure: Features a hydroxyl group at position 3 and a methyl group at position 1 on the piperidinone ring.

- Molecular Formula: C₆H₁₁NO₂ (monoisotopic mass: 129.0790 Da) .

- Key Differences: The absence of a phenyl group reduces hydrophobicity compared to 3-(Methylamino)-1-phenylpiperidin-2-one.

- Applications : Used in synthetic intermediates for pharmaceuticals, with five suppliers listed .

3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3,4-b][5,4-d]pyrimidin-4-one

- Structure: A fused thiopyrano-pyrimidinone system with a piperidinyl substituent and phenyl group .

- Key Differences: The complex fused-ring system increases molecular rigidity and may enhance binding affinity to biological targets. The sulfur atom in the thiopyran moiety introduces electronic differences compared to the lactam oxygen in this compound.

Aromatic Amines with Methylamino Substituents

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: A propanone backbone with a methylamino group and 3-methylphenyl substituent .

- Molecular Formula: C₁₁H₁₅NO (monoisotopic mass: 177.1154 Da).

- The 3-methylphenyl group is less sterically bulky than the phenyl group in the target compound.

Sumatriptan Succinate Related Compounds

- Examples: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide derivatives .

- Key Differences: Indole and sulfonamide moieties dominate these structures, contrasting with the piperidinone core of the target compound.

- Applications : Used in migraine therapeutics (e.g., serotonin 5-HT₁ receptor agonists) .

Thiophene- and Naphthalene-Substituted Analogues

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Propanol backbone with methylamino and thiophene groups .

- Regulatory Status: Monitored as an impurity in drospirenone/ethinyl estradiol formulations .

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

- Structure: Combines naphthalene, thiophene, and methylamino groups .

Comparative Analysis Table

Research and Commercial Implications

- Structural Activity Relationships: The phenyl group in this compound may enhance CNS penetration compared to hydroxylated or thiophene-containing analogs.

- Synthetic Challenges: The discontinued status of the target compound may reflect difficulties in synthesis or purification, as piperidinone derivatives often require controlled lactamization steps .

- Regulatory Considerations : Thiophene- and naphthalene-containing analogs are monitored as impurities in drug formulations, highlighting the importance of structural purity in related compounds .

Biological Activity

3-(Methylamino)-1-phenylpiperidin-2-one, also known by its CAS number 1311313-94-6, is a compound of growing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C_{12}H_{16}N_{2}O

- Molecular Weight : 204.27 g/mol

This compound features a piperidine ring with a phenyl group and a methylamino substituent, which contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a:

- Dopamine Receptor Agonist : The compound's structure allows it to interact with dopamine receptors, which are crucial in regulating mood, cognition, and motor control.

- Serotonin Receptor Modulator : It may also influence serotonin pathways, impacting anxiety and depression-related behaviors.

These interactions suggest potential applications in treating neurological disorders.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, the compound has shown promise in reducing depressive-like behaviors.

- Analgesic Effects : Preliminary data indicate that it may possess pain-relieving properties.

- Cognitive Enhancement : Some studies suggest potential benefits in cognitive function improvement.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in mice | |

| Analgesic | Pain relief observed in pain models | |

| Cognitive Enhancement | Improved memory tasks in rodent studies |

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Analgesic Properties

In another investigation, the compound was tested for its analgesic effects using the hot plate test. Results showed a notable increase in pain threshold compared to control groups, suggesting effective pain modulation.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

- Long-term Effects : Assessing chronic administration impacts on behavior and physiology.

- Mechanistic Studies : Delving deeper into the molecular pathways involved in its action.

- Clinical Trials : Initiating human trials to evaluate efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 3-(Methylamino)-1-phenylpiperidin-2-one, and how can regioselectivity be optimized?

- Answer: Regioselectivity during alkylation of the piperidinone ring is a key challenge. To address this, use protective groups (e.g., Boc for the methylamino group) and controlled reaction conditions (e.g., low temperatures for kinetic control). Catalytic methods, such as Lewis acid-mediated condensation (e.g., ZnCl₂), improve yield and selectivity. Post-synthetic deprotection (e.g., TFA for Boc removal) ensures functional group integrity .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

- Answer:

- NMR Spectroscopy: 1H and 13C NMR identify substituent positions (e.g., methylamino and phenyl groups). 2D-COSY and NOESY resolve spatial interactions between protons.

- X-ray Crystallography: Provides absolute configuration, as demonstrated for analogous piperidinone derivatives (e.g., 3-Phenyl-2-(piperidin-1-yl)thiopyrano-pyrimidinone) .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

- Answer:

- In Vitro Assays: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- In Vivo Studies: Administer radiolabeled compound to rodents, followed by plasma/tissue analysis to determine half-life and excretion routes. Compare results with structurally similar CNS-active piperidine derivatives .

Q. What experimental strategies resolve conflicting bioactivity data for this compound across different cell lines?

- Answer:

- Dose-Response Validation: Test the compound in multiple cell lines (e.g., HEK293, SH-SY5Y) to establish consistency in EC₅₀/IC₅₀ values.

- Target Engagement Assays: Use Western blotting or ELISA to quantify downstream signaling markers (e.g., phosphorylated kinases).

- Meta-Analysis: Apply random-effects models to statistically reconcile discrepancies, guided by frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Q. What computational methods predict the binding affinity of this compound to serotonin receptors?

- Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z). Focus on hydrogen bonding with conserved residues (e.g., Asp116).

- Molecular Dynamics (MD): Run AMBER or GROMACS simulations to assess binding stability over 100 ns trajectories.

- QSAR Modeling: Train models on piperidine-based ligands to predict affinity and selectivity .

Methodological Notes

- Synthetic Optimization: Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of the piperidinone ring) .

- Analytical Validation: Cross-validate HPLC purity data with USP reference standards (e.g., Alfuzosin Hydrochloride monograph guidelines) to ensure batch consistency .

- Data Interpretation: Address stereochemical ambiguities by correlating NMR coupling constants with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.